molecular formula C17H17NO2S B2659730 2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396707-96-2

2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2659730
M. Wt: 299.39
InChI Key: IDGJBHMCHWJKCF-UHFFFAOYSA-N
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Description

2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzoxazepines, which are known for their diverse biological activities. In

Scientific Research Applications

Dopaminergic Activity

Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, structurally related to the compound of interest, have been synthesized and evaluated for their dopaminergic activity, showing potential as agonists for central and peripheral dopamine receptors. These compounds, including modifications on the phenyl group and the presence of a methyl or trifluoromethyl group, demonstrated dopaminergic activity by affecting renal blood flow and showing rotational effects in rats with lesions in the substantia nigra, indicating potential applications in neurology and pharmacology (Pfeiffer et al., 1982).

Catalytic Applications

Complexes featuring 1,2,3-triazole-based organochalcogen ligands, akin to the molecular structure , have been explored for their catalytic capabilities in N-methylmorpholine N-oxide-based and Oppenauer-type oxidation of alcohols and transfer hydrogenation of carbonyl compounds. These studies highlight the potential use of such compounds in synthetic organic chemistry and catalysis, offering insights into the development of new catalysts (Saleem et al., 2014).

Synthesis of Novel Heterocycles

Research on the intramolecular dipolar cycloaddition reactions of allenyl and alkynyl nitrones, which are structurally related endeavors, has led to the synthesis of novel bicyclic nitrogen heterocycles. This work contributes to the field of organic chemistry by providing new methods for creating complex heterocyclic structures, which could have implications for drug discovery and material science (Padwa et al., 1995).

Anticonvulsant Agents

New substituted benzothiazepine and benzoxazepine derivatives have been synthesized and evaluated as anticonvulsant agents. These compounds, related to the chemical structure of interest, showed potential in vivo for the treatment of convulsions, pointing towards their applicability in developing new therapeutic agents for epilepsy (Garg et al., 2010).

Neuroleptic Potential

A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, structurally akin to the compound , were synthesized and evaluated for potential neuroleptic activity. Some derivatives showed neuroleptic-like activity, indicating the possibility of developing new classes of neuroleptics based on this structural motif (Hino et al., 1988).

properties

IUPAC Name

2-methyl-4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12-17(19)18(14-7-5-8-15(10-14)21-2)11-13-6-3-4-9-16(13)20-12/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGJBHMCHWJKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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